molecular formula C9H18O B15046462 1-Cyclohexylpropan-2-ol CAS No. 76019-86-8

1-Cyclohexylpropan-2-ol

Cat. No.: B15046462
CAS No.: 76019-86-8
M. Wt: 142.24 g/mol
InChI Key: HJUJYGDGYXVQCZ-UHFFFAOYSA-N
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Description

1-Cyclohexylpropan-2-ol is an organic compound with the molecular formula C₉H₁₈O . It is a secondary alcohol where a cyclohexyl group is attached to the second carbon of a propanol chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclohexylpropan-2-ol can be synthesized through several methods. One common approach involves the reduction of 1-cyclohexylpropan-2-one using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction typically occurs in anhydrous conditions to prevent the decomposition of the reducing agents .

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction is carried out in a solvent like ethanol or methanol to facilitate the hydrogenation process .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexylpropan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)

Major Products Formed:

Scientific Research Applications

1-Cyclohexylpropan-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a building block for drug development.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals

Mechanism of Action

The mechanism of action of 1-cyclohexylpropan-2-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

    Cyclohexanol: Similar in structure but lacks the propanol chain.

    Cyclohexylmethanol: Contains a methanol group instead of a propanol chain.

    1-Cyclohexylpropan-1-ol: The hydroxyl group is attached to the first carbon of the propanol chain.

Uniqueness: 1-Cyclohexylpropan-2-ol is unique due to the position of the hydroxyl group on the second carbon of the propanol chain, which imparts distinct chemical and physical properties compared to its analogs .

Properties

IUPAC Name

1-cyclohexylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-8(10)7-9-5-3-2-4-6-9/h8-10H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJUJYGDGYXVQCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CCCCC1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40997364
Record name 1-Cyclohexylpropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40997364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76019-86-8
Record name α-Methylcyclohexaneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76019-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclohexylpropan-2-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076019868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Cyclohexylpropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40997364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-cyclohexylpropan-2-ol
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